molecular formula C28H32N6O2S2 B4066999 N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide

N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide

Cat. No. B4066999
M. Wt: 548.7 g/mol
InChI Key: CKURWQTWKWKATO-UHFFFAOYSA-N
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Description

N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide is a useful research compound. Its molecular formula is C28H32N6O2S2 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide is 548.20281663 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating thiazole and triazole rings have been extensively studied for their antimicrobial properties. For instance, derivatives of thiazolidin-4-one, a core structure related to the compound , have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi like Candida albicans and Aspergillus species (Desai et al., 2013). These findings underscore the potential of thiazole derivatives in developing new therapeutic interventions for microbial diseases.

Anticancer Applications

Research into thiazole and triazole derivatives has also uncovered their potential as anticancer agents. For example, a novel kinesin spindle protein (KSP) inhibitor, exhibiting both excellent biochemical potency and pharmaceutical properties suitable for clinical development, was identified as a promising candidate for cancer treatment. This compound induced cellular death by arresting cells in mitosis, highlighting the significant role that such compounds can play in oncology (Theoclitou et al., 2011).

Material Science Applications

In the field of materials science, novel aromatic polyimides incorporating thiazole and triazole motifs have been synthesized. These polymers exhibited high solubility in organic solvents and stability at high temperatures, making them suitable for advanced applications in electronics and aerospace industries (Butt et al., 2005).

properties

IUPAC Name

N-[1-[4-ethyl-5-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O2S2/c1-6-34-25(23(17(2)3)30-26(36)21-14-12-18(4)13-15-21)32-33-28(34)37-16-22(35)29-27-31-24(19(5)38-27)20-10-8-7-9-11-20/h7-15,17,23H,6,16H2,1-5H3,(H,30,36)(H,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKURWQTWKWKATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(C(C)C)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide

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